molecular formula C16H16O3S B14018928 3-(4-Methylbenzene-1-sulfonyl)-1-phenylpropan-1-one CAS No. 52481-46-6

3-(4-Methylbenzene-1-sulfonyl)-1-phenylpropan-1-one

Cat. No.: B14018928
CAS No.: 52481-46-6
M. Wt: 288.4 g/mol
InChI Key: OMWVQXPZNKYFLK-UHFFFAOYSA-N
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Description

1-Propanone,3-[(4-methylphenyl)sulfonyl]-1-phenyl- is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, which imparts distinct chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone,3-[(4-methylphenyl)sulfonyl]-1-phenyl- typically involves the reaction of 4-methylbenzenesulfonyl chloride with acetophenone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the sulfonyl ketone product. The reaction is usually conducted in an organic solvent like dichloromethane or toluene, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Propanone,3-[(4-methylphenyl)sulfonyl]-1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Propanone,3-[(4-methylphenyl)sulfonyl]-1-phenyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propanone,3-[(4-methylphenyl)sulfonyl]-1-phenyl- involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The compound may also interact with enzymes and proteins, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

    1-Propanone,3-[(4-methoxyphenyl)sulfonyl]-1-phenyl-: Similar structure but with a methoxy group instead of a methyl group.

    1-Propanone,3-[(4-chlorophenyl)sulfonyl]-1-phenyl-: Contains a chlorine atom instead of a methyl group.

    1-Propanone,3-[(4-fluorophenyl)sulfonyl]-1-phenyl-: Contains a fluorine atom instead of a methyl group.

Uniqueness

1-Propanone,3-[(4-methylphenyl)sulfonyl]-1-phenyl- is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, making it more soluble in organic solvents and potentially enhancing its interaction with biological membranes .

Properties

CAS No.

52481-46-6

Molecular Formula

C16H16O3S

Molecular Weight

288.4 g/mol

IUPAC Name

3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one

InChI

InChI=1S/C16H16O3S/c1-13-7-9-15(10-8-13)20(18,19)12-11-16(17)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3

InChI Key

OMWVQXPZNKYFLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)C2=CC=CC=C2

Origin of Product

United States

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